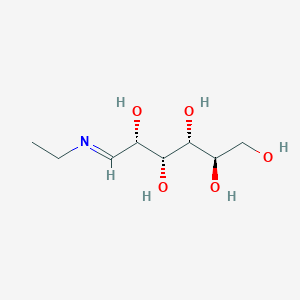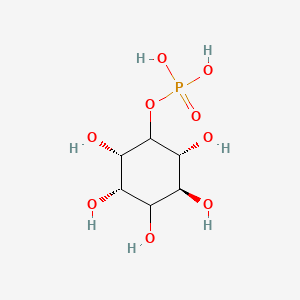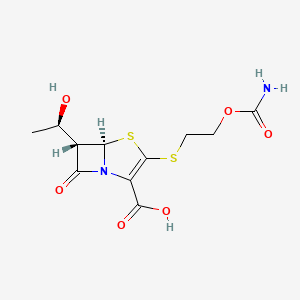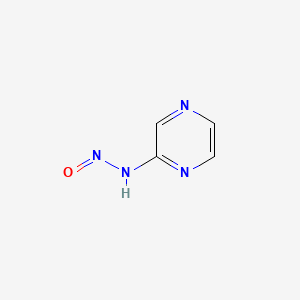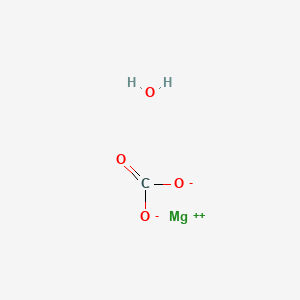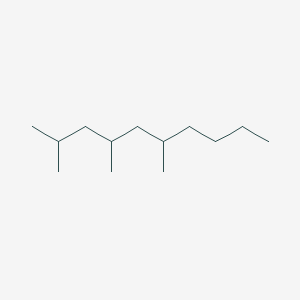
2,4,6-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane, 2,4,6-trimethyl- is an alkane.
Applications De Recherche Scientifique
Gas Separation Applications : A study by Abdulhamid et al. (2021) discusses the synthesis of a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation. This polyimide displayed enhanced selectivity for CO2/CH4, indicating its potential application in gas separation technologies.
3D Printing of Modified-Release Dosage Forms : In the field of pharmaceuticals, Wang et al. (2016) explored the use of stereolithography (SLA) 3D printing for creating drug-loaded tablets. They used trimethyl-substituted compounds as part of the printing process, showcasing the potential of this chemical in advanced drug delivery systems.
Biomarker Discovery for Type 2 Diabetes Mellitus : Yan et al. (2014) identified distinct metabolic signatures in the exhaled breath of type 2 diabetes patients, including 2,4,6-Trimethyldecane. This discovery points towards the application of trimethyl-substituted compounds in non-invasive diagnostics.
Organosilicon Chemistry : In a 2004 study, Daiß et al. discussed the use of the Si-2,4,6-Trimethoxyphenyl moiety as a novel protecting group in synthetic organosilicon chemistry, highlighting its potential applications in the synthesis of complex silicon-based compounds.
Cationic Polymerization : Research by Mayr et al. (2005) focused on the kinetics of the reactions of benzhydryl cations with 2,4,6-trimethylstyrene, contributing to our understanding of cationic polymerization in the context of polymer science.
Photocatalysis and Material Science : A study conducted by Liu et al. (2016) investigated the oxidation reaction of 2,4,6-Trimethylbenzoquinone using magnetic nano-catalysts, revealing applications of trimethyl-substituted compounds in green chemistry and material science.
Synthesis and Application in Chemistry : The synthesis methods and applications of related trimethyl compounds, such as 2,4,6-trimethyl benzoic acid, were reviewed by Jia-lian (2002), offering insight into their industrial and chemical applications.
Propriétés
Nom du produit |
2,4,6-Trimethyldecane |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,4,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-12(4)10-13(5)9-11(2)3/h11-13H,6-10H2,1-5H3 |
Clé InChI |
NPHSALVLRUCAFH-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)CC(C)C |
SMILES canonique |
CCCCC(C)CC(C)CC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



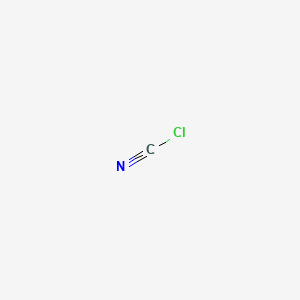
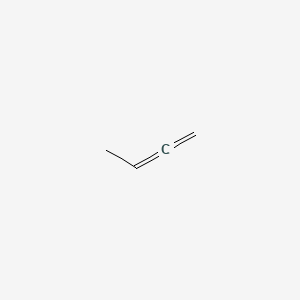
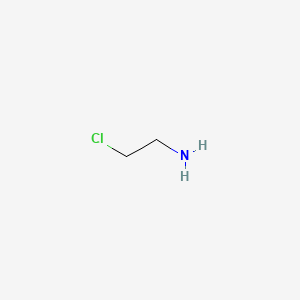
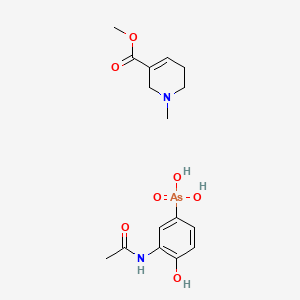
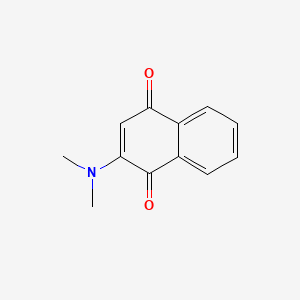
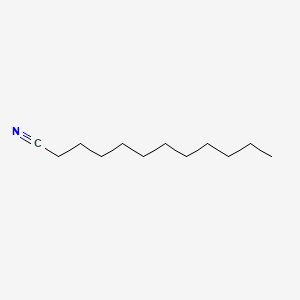
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)
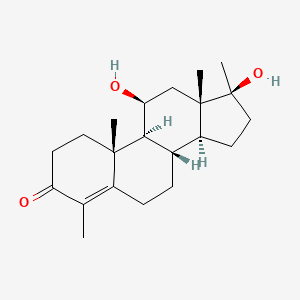
![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
